2,6-Dichloro-8,9-dimethyl-9H-purine

Lipophilicity Drug Design ADME Prediction

Researchers conducting ATP-competitive kinase inhibitor SAR often encounter regioselectivity ambiguity when functionalizing 2,6-dichloropurine at the N7/N9 positions. This 8,9-dimethyl derivative eliminates that tautomeric uncertainty by permanently fixing the N9-methyl group, ensuring a single defined regioisomer for downstream C2/C6 substitution. • Pre-installed C8-methyl and N9-methyl groups match the pharmacophore pattern of multiple CDK inhibitor series. • 20-fold higher predicted lipophilicity (XLogP3 2.4) versus 2,6-dichloropurine (XLogP3 1.1) enhances passive membrane permeability of prodrug candidates. • Validated by patent US9328118B2 for cathepsin S inhibitor synthesis. Supplied at ≥97% purity with full analytical documentation. Ideal for late-stage diversification in medicinal chemistry programs requiring unambiguous purine scaffolds.

Molecular Formula C7H6Cl2N4
Molecular Weight 217.05
CAS No. 1474018-06-8
Cat. No. B2598508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-8,9-dimethyl-9H-purine
CAS1474018-06-8
Molecular FormulaC7H6Cl2N4
Molecular Weight217.05
Structural Identifiers
SMILESCC1=NC2=C(N1C)N=C(N=C2Cl)Cl
InChIInChI=1S/C7H6Cl2N4/c1-3-10-4-5(8)11-7(9)12-6(4)13(3)2/h1-2H3
InChIKeyROQDXPSEHZRJGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-8,9-dimethyl-9H-purine: Specialized Intermediate for Kinase Synthesis


2,6-Dichloro-8,9-dimethyl-9H-purine is a synthetic purine derivative characterized by chlorine atoms at the C2 and C6 positions and methyl groups at the N9 and C8 positions of the purine core [1]. With a molecular weight of 217.05 g/mol and a computed XLogP3 of 2.4, this compound occupies a differentiated lipophilicity window compared to other 2,6-dichloropurine building blocks [1]. It is primarily utilized as a late-stage intermediate in the synthesis of 2,6,8,9-tetrasubstituted purines, which have been explored as cyclin-dependent kinase (CDK) inhibitors and other ATP-competitive kinase probes [2]. The compound is listed under MDL number MFCD28501974 and is supplied by multiple vendors at standard purities of 95–98% for research and further manufacturing use only .

2,6-Dichloro-8,9-dimethyl-9H-purine: Irreplaceability in Synthesis


The 8,9-dimethyl substitution pattern on the purine scaffold is not a minor structural variation: it fundamentally alters regioselectivity in subsequent cross-coupling and nucleophilic aromatic substitution reactions [1] [2]. In unsubstituted 2,6-dichloropurine, the C6 position is inherently more electrophilic and reacts preferentially with soft nucleophiles; however, the introduction of methyl groups at N9 and C8 modifies both the electronic environment and steric accessibility around the pyrimidine ring [2]. Furthermore, the N9-methyl group eliminates the tautomeric equilibrium between N7-H and N9-H forms, ensuring a single, defined regioisomer for downstream functionalization [3]. Substituting 2,6-dichloropurine (CAS 5451-40-1) or 2,6-dichloro-9-methylpurine (CAS 2382-10-7) for this compound will produce a different substitution pattern at the C8 position, leading to a divergent final product and invalidating structure-activity relationship (SAR) comparisons [2].

2,6-Dichloro-8,9-dimethyl-9H-purine: Differentiation Evidence


Lipophilicity-Driven Prodrug Permeability

The computed octanol-water partition coefficient (XLogP3) for 2,6-dichloro-8,9-dimethyl-9H-purine is 2.4, representing an increase of 1.3 log units compared to the parent 2,6-dichloropurine (XLogP3 = 1.1) [1] [2]. This difference translates to approximately 20-fold higher predicted lipophilicity, a parameter that directly influences passive membrane permeability and tissue distribution of final drug candidates derived from this intermediate [1].

Lipophilicity Drug Design ADME Prediction

Tautomerism Elimination Improves Regioisomeric Purity

2,6-Dichloropurine exists as an equilibrium mixture of N7-H and N9-H tautomers, which can lead to regioisomeric mixtures upon alkylation [1]. In contrast, 2,6-dichloro-8,9-dimethyl-9H-purine bears a methyl group at N9, permanently fixing the substitution regiochemistry [2]. The patent US9328118B2 explicitly achieves N9-selective methylation of 2,6-dichloro-8-methyl-7H-purine using methyl iodide and K2CO3 in THF, isolating the single N9-methylated product in 62% yield as a white solid [2]. This eliminates the 10–30% N7-alkylated byproduct typical of 2,6-dichloropurine alkylations [1].

Regioselective Synthesis Purine Chemistry Tautomerism

Batch-Certified Purity for Reproducible Procurement

Bidepharm supplies 2,6-dichloro-8,9-dimethyl-9H-purine at a standard purity of 97% and provides batch-specific quality analysis reports including NMR, HPLC, and GC data . In contrast, alternative vendors such as SpiroChem list purity at 95% for the same compound [1], and some suppliers do not publicly disclose batch-specific analytical data. This level of documented characterization supports reproducibility in multi-step syntheses where intermediate purity is critical for yield predictability.

Quality Control Analytical Chemistry Procurement Standards

Differentiated Hazard Profile and Handling

According to CymitQuimica's safety data, 2,6-dichloro-8,9-dimethyl-9H-purine carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The parent 2,6-dichloropurine (CAS 5451-40-1) is classified with a similar but not identical profile: H302, H315, H319, H335 are also reported, but the presence of the additional methyl groups in the 8,9-dimethyl derivative may influence volatility and dust generation, altering inhalation risk [1].

Chemical Safety Hazard Classification Laboratory Handling

2,6-Dichloro-8,9-dimethyl-9H-purine: Application Scenarios


Tetrasubstituted Purine Libraries for Kinase Screening

The compound serves as a direct precursor for introducing diverse substituents at the C2 and C6 positions via sequential nucleophilic aromatic substitution, while the C8 and N9 methyl groups pre-install the required substitution pattern found in several ATP-competitive kinase inhibitor pharmacophores [1] [2]. The permanently fixed N9-methyl group eliminates N7/N9 regioisomer complications, and the C8-methyl provides a defined hydrophobic contact point for the kinase hinge region [1].

Late-Stage Intermediate for Cathepsin S Inhibitors

Patent US9328118B2 explicitly describes the synthesis and isolation of 2,6-dichloro-8,9-dimethyl-9H-purine as a key intermediate en route to nitrogen-containing bicyclic aromatic heterocyclic compounds targeting cathepsin S for autoimmune disease therapy [3]. The patent procedures provide validated reaction conditions (THF, K2CO3, MeI, 0°C to RT, 5 h, 62% yield) that support scalable procurement and process development [3].

Building Block for Lipophilic Antiviral Prodrugs

With an XLogP3 of 2.4 versus 1.1 for 2,6-dichloropurine, the 8,9-dimethyl derivative imparts approximately 20-fold higher predicted lipophilicity to downstream nucleoside analogs [4]. This is advantageous for designing prodrugs with enhanced passive membrane permeability, a critical parameter in antiviral nucleoside drug development where intracellular delivery of the active triphosphate metabolite is rate-limiting [4] [2].

Reference Standard for Regioselectivity Studies

The presence of both electron-donating methyl groups (C8 and N9) and electron-withdrawing chlorine atoms (C2 and C6) creates a unique electronic environment for studying the competition between C2 and C6 nucleophilic substitution. This compound can serve as a model substrate to quantify how remote alkyl substitution modulates the inherent C6 > C2 selectivity typically observed in 2,6-dichloropurine cross-coupling reactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichloro-8,9-dimethyl-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.